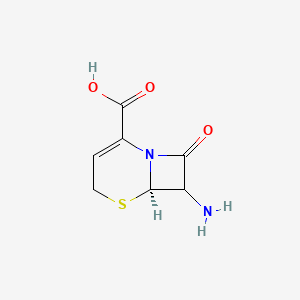

7-Amino-3-cephem-4-carboxylic acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C7H8N2O3S |

|---|---|

分子量 |

200.22 g/mol |

IUPAC名 |

(6R)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3S/c8-4-5(10)9-3(7(11)12)1-2-13-6(4)9/h1,4,6H,2,8H2,(H,11,12)/t4?,6-/m1/s1 |

InChIキー |

RJFPBECTFIUTHB-BAFYGKSASA-N |

異性体SMILES |

C1C=C(N2[C@H](S1)C(C2=O)N)C(=O)O |

正規SMILES |

C1C=C(N2C(S1)C(C2=O)N)C(=O)O |

製品の起源 |

United States |

Enzymatic Synthesis from Cpc:this Approach Has Gained Favor Due to Its Environmental Benefits and Cost Effectiveness.researchgate.net

Two-Step Enzymatic Process: This method uses D-amino acid oxidase (DAO) followed by GL-7-ACA acylase. nih.gov It significantly reduces waste (up to 10-fold) and production costs (by half) compared to the chemical route. researchgate.net However, a key issue is the inactivation of the DAO enzyme by hydrogen peroxide, a byproduct of the reaction. ubbcluj.ro

One-Step Enzymatic Process: This newer method uses a single enzyme, cephalosporin (B10832234) C acylase (CCA), to directly convert CPC to 7-ACA. nih.gov This approach is even more streamlined, and research has focused on expressing the enzyme in vivo within the CPC-producing fungus, Acremonium chrysogenum, to create a "one-pot" synthesis that avoids enzyme isolation and purification steps. nih.gov

Synthesis from Gcle:this Route to 7 Avca is Considered More Practical and Environmentally Friendly Than Those Starting from 7 Aca or Dcc.acs.orgit Involves Fewer Steps and Utilizes More Readily Available Raw Materials.acs.orgrecent Optimizations of This Route Have Dramatically Improved the Overall Yield to 77% and Purity to over 99%, While Eliminating the Use of Hazardous Reagents Like Trifluoroacetic Acid.acs.org

Modification at the 7-Amino Position through Acylation

Introduction of Varied Side Chains for Cephalosporin Scaffold Elaboration

The introduction of diverse acyl side chains at the 7-amino position is the most significant strategy for creating new cephalosporin derivatives with tailored properties. This process involves the reaction of 7-ACA with a variety of acylating agents, such as acyl chlorides or activated carboxylic acids. The nature of this side chain profoundly influences the resulting antibiotic's spectrum of activity and stability.

Researchers have successfully synthesized novel series of 7-ACA derivatives by incorporating amino acids and peptides into the side chain using solution-phase techniques. These modifications aim to enhance biological activity by mimicking natural peptide structures that can interact with bacterial targets. Another approach involves treating 7-ACA with different 4-substituted benzensulfonyl chlorides to introduce sulfonylamino moieties, or reacting it with complex acetyl chlorides to append piperazine-containing side chains. These varied elaborations demonstrate the versatility of the 7-amino position in generating a vast library of cephalosporin analogues with distinct antibacterial profiles.

Stereoselective Acylation Techniques

While the cephem core has its own defined stereochemistry, the stereochemistry of the side chain introduced at the 7-amino position can also be critical for biological activity. For many advanced cephalosporins, such as cefotaxime (B1668864), the side chain contains specific stereocenters, like a syn-methoxy-imino group, which are essential for their enhanced activity and stability against certain β-lactamases.

The primary strategy to ensure the correct stereochemistry in the final product is not through a stereoselective acylation reaction itself, but rather by using a stereochemically pure side-chain precursor. For the synthesis of cefotaxime, for example, 7-ACA is acylated using 2-[2'-chloracetamidothiazole-4-yl]-2-(syn)-methoxy-imino acetic chloride. researchgate.net By preparing and purifying the side chain with the desired syn-configuration beforehand, the acylation step proceeds to yield the final compound with the correct stereoisomeric form. This substrate-controlled approach is a reliable and widely used method to achieve the desired stereochemistry in the final cephalosporin product.

Substitution and Functionalization at the 3-Position of the Cephem Ring

The substituent at the C3 position of the cephem ring plays a vital role in influencing the pharmacokinetic properties, chemical stability, and reactivity of the molecule. Functionalization at this site is a key strategy for fine-tuning the characteristics of cephalosporin antibiotics.

Introduction of Diverse Substituents (e.g., chloro, vinyl, methoxymethyl, methylthiadiazolyl)

A wide array of substituents has been introduced at the C3 position to create cephalosporins with improved therapeutic profiles. The selection of the substituent is critical as it can act as a leaving group upon interaction with a bacterial enzyme, a mechanism that is important for the antibiotic's mode of action.

Common intermediates used in the synthesis of modern cephalosporins include:

7-Amino-3-chloro-3-cephem-4-carboxylic acid : This intermediate is pivotal for the synthesis of second-generation cephalosporins.

7-Amino-3-vinyl-3-cephem-4-carboxylic acid : The vinyl group at the C3 position is a feature of certain orally active third-generation cephalosporins.

7-Amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid : This compound serves as a precursor for cephalosporins where a methoxymethyl group is desired to modulate the molecule's properties. nih.gov

7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic acid : The introduction of heterocyclic thiomethyl groups, such as the methylthiadiazolyl moiety, is a common strategy to enhance antibacterial activity. chemicalbook.com

The following table summarizes the chemical information for these key C3-substituted 7-ACA intermediates.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 7-Amino-3-chloro-3-cephem-4-carboxylic acid | 53994-69-7 | C₇H₇ClN₂O₃S | 234.66 |

| 7-Amino-3-vinyl-3-cephem-4-carboxylic acid | 79349-82-9 | C₉H₁₀N₂O₃S | 226.25 |

| 7-Amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid | 24701-69-7 | C₉H₁₂N₂O₄S | 244.27 |

| 7-Amino-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3-cephem-4-carboxylic acid | 30246-33-4 | C₁₀H₁₂N₄O₃S₃ | 348.42 |

Palladium-Catalyzed Cross-Coupling Reactions for C3 Functionalization

Modern synthetic organic chemistry has provided powerful tools for C3 functionalization, with palladium-catalyzed cross-coupling reactions emerging as a game-changing methodology. rsc.orgacs.org These reactions allow for the formation of carbon-carbon bonds at the C3 position with high efficiency and functional group tolerance, enabling the synthesis of novel analogues that were previously difficult to access.

Two notable examples are the Stille and Suzuki-Miyaura coupling reactions:

Stille Coupling : This reaction has been successfully used to decorate the C3 position, although it has the drawback of using toxic tin-based reagents. rsc.org

Suzuki-Miyaura Coupling : More recently, the safer Suzuki-Miyaura coupling has been explored for C3 functionalization. rsc.orgrsc.org This method involves reacting a cephalosporin triflate intermediate with various boronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base. rsc.orgresearchgate.net This approach has demonstrated good functional-group tolerance and provides a versatile route to creating sp²–sp² bonds at the C3 position, a feature found in marketed drugs. rsc.org

The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the palladium(0) catalyst to the cephalosporin substrate, transmetalation with the organoboron or organotin reagent, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst.

Investigation of the Chemical Reactivity Profile as Influenced by 3-Substituents

The nature of the substituent at the C3 position has a direct and significant impact on the chemical reactivity of the entire cephem nucleus, particularly the β-lactam ring. nih.govresearchgate.net Theoretical and experimental studies have confirmed that the C3 substituent can facilitate the opening of the β-lactam ring, a crucial step in the mechanism of bacterial inactivation. nih.gov

This influence is exerted through several mechanisms:

Stabilization of Transition States : The C3 substituent can stabilize a transition state involved in the alkaline hydrolysis or enzymatic acylation of the β-lactam carbonyl, thereby increasing the rate of ring opening. A relationship has been confirmed between the rate of β-lactam ring opening and the polarity of the C3-C4 double bond, which is modulated by the C3 group. nih.gov

Leaving Group Ability (Nucleofugacity) : For many potent cephalosporins, the C3 substituent is designed to be a good leaving group. When the antibiotic acylates a bacterial enzyme (like a PBP or β-lactamase), the opening of the β-lactam ring can trigger the expulsion of the C3' substituent. researchgate.net The leaving ability, or nucleofugacity, of this group is a critical factor. For instance, the C3-quaternary ammonium substituents found in fourth-generation cephalosporins contribute to their stability against β-lactamases by influencing the formation of stable acyl-enzyme intermediates. researchgate.netnih.gov This expulsion is believed to prevent the deacylation reaction, thus irreversibly inactivating the enzyme. researchgate.netresearchgate.net

Modifications of the 4-Carboxylic Acid Group

The carboxylic acid moiety at the C-4 position of the 7-amino-3-cephem-4-carboxylic acid (7-ACA) core is a key site for chemical modification. These modifications are crucial for protecting the acid during other synthetic transformations and for creating prodrugs with altered pharmacokinetic profiles.

Esterification for Chemical Protection and Synthetic Utility

Esterification of the 4-carboxylic acid group is a fundamental strategy in cephalosporin chemistry. This conversion to an ester serves primarily as a protecting group, preventing the carboxylic acid from participating in unwanted side reactions during modifications at other positions of the cephem nucleus, such as the C-7 amino group or the C-3 substituent. The choice of ester is critical, as it must be stable under various reaction conditions and easily removable to regenerate the free carboxylic acid in the final active compound.

Commonly used esters for this purpose include diphenylmethyl (benzhydryl), p-methoxybenzyl, and allyl esters. For instance, the diphenylmethyl ester of 7-ACA is a key intermediate in the synthesis of numerous cephalosporin antibiotics. Its formation is typically achieved by reacting 7-ACA with diphenyldiazomethane. This protecting group is valued for its stability and can be cleaved under mild acidic conditions to restore the carboxylic acid functionality.

The synthetic utility of these esters extends beyond simple protection. They can influence the solubility of the intermediates, facilitating their purification. Moreover, certain esters, like allyl esters, offer orthogonal deprotection strategies. The allyl group can be selectively removed using palladium-catalyzed reactions, leaving other acid-labile protecting groups intact, which is a significant advantage in complex, multi-step syntheses.

Synthesis of Advanced Cephem Scaffolds and Chemical Intermediates from this compound

The versatility of 7-ACA as a starting material is evident in its conversion to a wide array of advanced cephem scaffolds. These transformations, primarily focused on the C-3 position, are instrumental in developing new cephalosporin derivatives with enhanced antibacterial activity, broader spectrum, and improved resistance to β-lactamases.

Preparation of 7-Amino-3-chloro-3-cephem-4-carboxylic acid

7-Amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) is a pivotal intermediate in the synthesis of several potent cephalosporins, including cefaclor (B193732). The synthesis of 7-ACCA from 7-ACA involves the substitution of the acetoxymethyl group at the C-3 position with a chlorine atom.

A common method for this transformation involves the reaction of a protected form of 7-ACA, typically an ester like the p-methoxybenzyl ester, with a chlorinating agent. The reaction proceeds via the formation of a C-3 carbocation intermediate, which is then trapped by a chloride ion. Reagents such as phosphorus pentachloride or thionyl chloride in the presence of a tertiary amine are often employed for this purpose. The reaction conditions must be carefully controlled to avoid undesired side reactions and to ensure a high yield of the desired 3-chloro derivative.

| Starting Material | Reagents | Product | Key Considerations |

| 7-ACA ester | Phosphorus pentachloride, Pyridine (B92270) | 7-ACCA ester | Low temperatures are required to control reactivity. |

| 7-ACA ester | Thionyl chloride, Tertiary amine | 7-ACCA ester | The choice of amine base can influence the reaction outcome. |

Preparation of 7-Amino-3-vinyl-3-cephem-4-carboxylic acid

7-Amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is another important synthetic intermediate, serving as a precursor for cephalosporins with extended side chains at the C-3 position. The introduction of the vinyl group is typically accomplished through a palladium-catalyzed cross-coupling reaction.

In this approach, a 7-ACA derivative with a suitable leaving group at the C-3' position, such as a triflate, is reacted with a vinyl organometallic reagent, like vinyltributylstannane. The reaction is catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0). This method allows for the direct and stereoselective formation of the C-C bond at the C-3 position, providing a versatile handle for further functionalization through reactions like Heck coupling or metathesis.

| Starting Material | Reagents | Catalyst | Product |

| 7-ACA-3'-triflate ester | Vinyltributylstannane | Tetrakis(triphenylphosphine)palladium(0) | 7-AVCA ester |

| 7-ACA-3'-halide ester | Vinylboronic acid | Palladium(II) acetate | 7-AVCA ester |

Preparation of 7-Amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid

7-Amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (7-AMMCHA) is a key building block for the synthesis of third-generation cephalosporins like cefpodoxime. The synthesis of 7-AMMCHA from 7-ACA involves the displacement of the acetoxy group at the C-3' position with a methoxy group.

This nucleophilic substitution reaction is generally carried out by treating 7-ACA with methanol in the presence of a catalyst. Lewis acids are often used to facilitate the reaction. The direct methoxylation of 7-ACA can be challenging due to the reactivity of the β-lactam ring. Therefore, the reaction is often performed on a protected derivative of 7-ACA to improve the yield and minimize side reactions.

| Starting Material | Reagents | Product |

| 7-ACA | Methanol, Lewis Acid | 7-AMMCHA |

| Protected 7-ACA | Sodium methoxide, Methanol | Protected 7-AMMCHA |

Synthesis of Fluorescent Cephem Derivatives as Research Tools

The development of fluorescently labeled cephalosporins has provided invaluable tools for studying the mechanisms of bacterial resistance and for the detection of β-lactamase activity. These fluorescent probes are typically synthesized by attaching a fluorophore to the cephem nucleus, often at the C-3 or C-7 position, through a suitable linker.

The design of these probes is critical; they must retain the ability to be recognized and processed by β-lactamases. Upon cleavage of the β-lactam ring by the enzyme, a change in the electronic properties of the molecule triggers a detectable change in the fluorescence signal, such as an increase in fluorescence intensity or a shift in the emission wavelength. This mechanism allows for the real-time monitoring of β-lactamase activity.

A variety of fluorophores have been incorporated into the cephem scaffold, including coumarins and fluoresceins, to create probes with a range of spectral properties suitable for different biological applications. These fluorescent cephem derivatives have been instrumental in high-throughput screening for β-lactamase inhibitors and in imaging bacterial infections.

| Cephem Core | Fluorophore | Linker | Application |

| 7-ACA derivative | Coumarin | Amide bond | Detection of β-lactamase activity |

| Cephalosporin C | Fluorescein | Ester bond | Imaging bacterial infections |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 7-ACCA and its derivatives. It provides unparalleled insight into the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within a molecule. By analyzing chemical shifts, signal multiplicities (splitting patterns), and coupling constants, a detailed map of proton-proton connectivities can be constructed. In the context of 7-ACCA derivatives, ¹H NMR allows for the unambiguous assignment of protons on the β-lactam and dihydrothiazine rings. For instance, the signals for the protons at C-6 and C-7 are particularly diagnostic, with their coupling constants providing stereochemical information. The analysis of multiplicities and their coupling constants is essential to verify and confirm these ¹H-¹H correlations. nih.gov

Table 1: Illustrative ¹H NMR Data for a Cephem Derivative This table presents data for a representative cephalosporin derivative to illustrate typical chemical shifts and couplings.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 5.15 | d | 4.9 |

| H-7 | 5.70 | dd | 4.9, 8.5 |

| H-2 (CH₂) | 3.55, 3.70 | ABq | 18.0 |

| Amide NH | 8.60 | d | 8.5 |

| Side-chain protons | Varies | Varies | Varies |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a detailed picture of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, allowing for the characterization of the entire carbon backbone. Key signals include those from the carbonyl carbons of the β-lactam ring (~165-175 ppm) and the carboxylic acid (~170-185 ppm), as well as the olefinic carbons of the dihydrothiazine ring (C-3 and C-4, ~120-140 ppm). The chemical shifts of the C-6 and C-7 carbons are also crucial for confirming the integrity of the β-lactam ring. Combining ¹³C NMR data with information from ¹H NMR and 2D NMR experiments leads to the total assignment of all carbon signals. nih.gov

Two-dimensional (2D) NMR techniques are powerful tools that reveal correlations between different nuclei, providing definitive structural evidence and facilitating the identification of impurities. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.educolumbia.edu It is highly effective for assigning carbons that have attached protons and is significantly more sensitive than some older techniques. columbia.edu An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds (and sometimes more in conjugated systems). sdsu.educolumbia.edu HMBC is crucial for piecing together the molecular structure by connecting different functional groups and identifying quaternary (non-protonated) carbons. youtube.com

For impurity detection, these techniques are invaluable. An unexpected correlation peak in an HSQC or HMBC spectrum can signal the presence of an impurity. By carefully analyzing the full set of 2D correlations, the complete structure of an unknown trace impurity can often be elucidated without the need for isolation. researchgate.netnih.gov

Quantitative NMR (qNMR) leverages the fundamental principle that the intensity of an NMR signal is directly proportional to the number of corresponding nuclei. nih.gov This allows for the highly accurate and precise determination of the concentration and purity of a substance, including 7-ACCA, often without requiring an identical reference standard for the analyte. The method typically involves adding a known amount of an internal standard to the sample. By comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from the internal standard, the exact quantity of the analyte can be calculated. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) recognize NMR spectroscopy, with qNMR being a key application for purity assessment and reference standard characterization. nih.gov

Infrared (IR) Spectroscopy for Functional Group Fingerprinting and Reactivity Studies

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. echemi.com It is based on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. echemi.com For 7-ACCA, key characteristic absorption bands include the O-H stretch of the carboxylic acid (a very broad band from 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (1690-1760 cm⁻¹), the N-H stretch of the primary amine, and, most importantly, the C=O stretch of the β-lactam ring. nih.govorgchemboulder.com The region from 700 to 1200 cm⁻¹, known as the fingerprint region, contains numerous complex vibrations that are unique to the molecule, providing a distinctive "fingerprint" for identification. libretexts.org

The position of the β-lactam carbonyl (C=O) stretching frequency in the IR spectrum is a highly sensitive indicator of the ring's chemical reactivity. nih.gov This reactivity is strongly linked to the degree of ring strain. A higher degree of ring strain forces the amide bond in the β-lactam ring to be more "ketone-like," which increases the C=O bond's force constant and shifts its stretching frequency to a higher wavenumber (cm⁻¹). researchgate.net

Cephalosporins, with their six-membered dihydrothiazine ring fused to the four-membered β-lactam ring, exhibit less ring strain than penicillins, which have a five-membered thiazolidine (B150603) ring. researchgate.netmdpi.com This difference in strain is directly reflected in their IR spectra and chemical reactivity.

Table 2: Typical IR Stretching Frequencies for β-Lactam Carbonyls and Correlation with Reactivity

| Antibiotic Class | β-Lactam C=O Stretch (cm⁻¹) | Ring Strain | Chemical Reactivity |

| Penicillins | ~1770 - 1790 | High | High |

| Cephalosporins | ~1750 - 1775 | Moderate | Moderate |

| Monobactams | ~1730 - 1760 | Low | Low |

This higher frequency and associated ring strain in penicillins correlate with a greater susceptibility of the β-lactam ring to nucleophilic attack and subsequent hydrolysis, which is the basis of their antibacterial action but also a primary pathway for their degradation. nih.govresearchgate.net The lower frequency in cephalosporins indicates a more stable and less reactive β-lactam ring. nih.govresearchgate.net Therefore, IR spectroscopy serves not only as a tool for structural confirmation but also as a predictive tool for the chemical stability and reactivity of 7-ACCA and its derivatives.

Applications and Role in Broader Chemical Research and Development

Central Role as a Fundamental Building Block in Beta-Lactam Antibiotic Synthesis

7-amino-3-cephem-4-carboxylic acid, commonly known as 7-ACA, is a cornerstone in the synthesis of cephalosporin (B10832234) antibiotics. wikipedia.orgtaylorandfrancis.com It serves as the core chemical structure, or synthon, from which a vast array of semi-synthetic cephalosporins are derived. wikipedia.orgtaylorandfrancis.comnih.gov The modification of the 7-amino and 3-acetoxymethyl groups of 7-ACA allows for the creation of antibiotics with varied spectrums of activity and resistance to bacterial enzymes. taylorandfrancis.com The annual production of 7-ACA exceeds 2000 tons, highlighting its industrial significance. researchgate.net

The general synthetic approach involves the acylation of the 7-amino group of 7-ACA with a desired side chain. researchgate.nettandfonline.com This process can be achieved through chemical methods or, increasingly, through enzymatic catalysis. researchgate.nettandfonline.com The resulting molecule can then undergo further modifications at the 3-position to yield the final antibiotic. researchgate.net

7-ACA is the starting material for the synthesis of numerous clinically important cephalosporin antibiotics. wikipedia.orgresearchgate.net By attaching different side chains to the 7-amino group and modifying the 3-position, a diverse range of antibiotics with specific therapeutic properties can be produced.

Cefaclor (B193732): The synthesis of cefaclor involves the reaction of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), a derivative of 7-ACA, with D-phenylglycine in an activated form, often catalyzed by an enzyme. google.comwipo.intresearchgate.net

Cefixime (B193813): Cefixime synthesis typically starts with the reaction of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA), derived from 7-ACA, with an activated form of a specific thiazole-containing side chain. researchgate.netgoogle.comresearchgate.net

Cefdinir (B1668824): The production of cefdinir also utilizes a 7-ACA derivative, 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA). nih.govresearchgate.netasianpubs.org This intermediate is then reacted with a complex side chain to yield the final product. nih.govresearchgate.netasianpubs.org

Cefazolin: Cefazolin is synthesized by reacting 7-ACA with 1H-tetrazole-1-acetic acid and subsequently with 5-mercapto-1-methyltetrazole (B193830). pu.edu.pkgoogle.com Enzymatic methods using a cephalosporin-acid synthetase are also employed for the acylation of 7-ACA to produce cefazolin. researchgate.netresearchgate.net

Cefotaxime (B1668864): The synthesis of cefotaxime involves the acylation of 7-ACA with a specific chloroacetamidothiazole-containing side chain. google.comijpsr.comresearchgate.net The reaction is often carried out in a mixture of organic solvents and water. google.comgoogle.com

Ceftriaxone (B1232239): Ceftriaxone is synthesized from 7-ACA by first reacting it with 2,5-dihydro-6-hydroxy-2-methyl-3-mercapto-5-oxo-1,2,4-triazine (TTZ) to form an intermediate, which is then condensed with an activated aminothiazolyl side chain. researchgate.netgoogle.comwipo.int

Ceftazidime (B193861): The synthesis of ceftazidime begins with the introduction of a pyridine (B92270) group at the 3-position of 7-ACA to form 7-amino-3-(1-picolyl)-3-cephem-4-carboxylic acid (7-APCA). google.comgoogle.com This intermediate is then acylated at the 7-position with a specific thiazole-containing side chain. google.comgoogle.com

Interactive Table: Cephalosporins Derived from 7-ACA

| Cephalosporin | Key Intermediate from 7-ACA | General Synthetic Approach | References |

| Cefaclor | 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) | Enzymatic condensation with activated D-phenylglycine. | google.comwipo.intresearchgate.net |

| Cefixime | 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | Reaction with an activated thiazole-containing side chain. | researchgate.netgoogle.comresearchgate.net |

| Cefdinir | 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) | Reaction with a complex side chain. | nih.govresearchgate.netasianpubs.org |

| Cefazolin | 7-ACA | Reaction with 1H-tetrazole-1-acetic acid and 5-mercapto-1-methyltetrazole or enzymatic acylation. | researchgate.netpu.edu.pkgoogle.comresearchgate.net |

| Cefotaxime | 7-ACA | Acylation with a chloroacetamidothiazole-containing side chain. | google.comijpsr.comresearchgate.netgoogle.com |

| Ceftriaxone | 7-ACA | Reaction with TTZ followed by condensation with an activated aminothiazolyl side chain. | researchgate.netgoogle.comwipo.int |

| Ceftazidime | 7-amino-3-(1-picolyl)-3-cephem-4-carboxylic acid (7-APCA) | Introduction of a pyridine group at the 3-position, followed by acylation at the 7-position. | google.comgoogle.com |

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The synthesis of cephalosporins from 7-ACA has spurred significant advancements in synthetic organic chemistry. The need for efficient and stereoselective methods for acylating the 7-amino group and modifying the 3-position has led to the development of novel reagents and catalytic systems. For example, the use of BF3/C2H3N as a catalyst for the synthesis of a key intermediate in the production of ceftriaxone demonstrates the ongoing innovation in this field. researchgate.net This improved process offers advantages such as reduced solvent consumption and more convenient operation, making it suitable for commercial production. researchgate.net

Development of Biocatalytic Processes for Efficient Pharmaceutical Production

The production of 7-ACA and its subsequent conversion to cephalosporin antibiotics have been at the forefront of the development of industrial biocatalysis. wikipedia.orgresearchgate.netresearchgate.net Initially, 7-ACA was produced from cephalosporin C through chemical methods, which were often harsh and environmentally unfriendly. nih.gov The development of enzymatic processes has provided a more sustainable and efficient alternative. nih.govresearchgate.net

Two primary enzymatic routes for 7-ACA production have been established:

Two-step enzymatic process: This method utilizes two enzymes, D-amino acid oxidase (DAAO) and glutaryl-7-ACA acylase (GAC). researchgate.netubbcluj.ro DAAO first converts cephalosporin C to glutaryl-7-aminocephalosporanic acid (GL-7-ACA), which is then hydrolyzed by GAC to yield 7-ACA. nih.govresearchgate.net This two-step process has become an industrial standard. ubbcluj.ro

One-step enzymatic process: More recently, a one-step bioconversion using a single enzyme, cephalosporin C acylase (CCA), has been developed. nih.gov This enzyme can directly hydrolyze cephalosporin C to 7-ACA, simplifying the process and reducing costs. nih.govrsc.org

Enzymes are also increasingly used in the subsequent steps of cephalosporin synthesis, such as the acylation of 7-ACA with various side chains to produce antibiotics like cefaclor and cefazolin. researchgate.netgoogle.comwipo.int These biocatalytic methods offer high specificity and operate under mild conditions, leading to higher yields and purer products. researchgate.nettandfonline.com

Integration within Green Chemistry Initiatives for Sustainable Chemical Manufacturing

The shift from chemical to biocatalytic production of 7-ACA and cephalosporins is a prime example of the integration of green chemistry principles in the pharmaceutical industry. wikipedia.orgnih.govresearchgate.net The enzymatic processes offer several environmental advantages over traditional chemical methods:

Reduced Waste: Biocatalytic methods significantly reduce the generation of hazardous waste. nih.govresearchgate.net

Milder Reaction Conditions: Enzymes operate under mild conditions of temperature and pH, reducing energy consumption. nih.govresearchgate.net

Use of Aqueous Solvents: Enzymatic reactions are typically carried out in water, replacing the need for volatile and often toxic organic solvents. researchgate.net

For instance, the enzymatic production of 7-ACA has been shown to have a lower environmental impact compared to the chemical process, with a significant reduction in greenhouse gas emissions and energy consumption. researchgate.net The development of novel synthetic routes, such as the use of dimethyl carbonate as a solvent in the synthesis of a ceftriaxone intermediate, further contributes to the greening of cephalosporin manufacturing by replacing more hazardous solvents. google.com The use of oxalyl chloride as an activating reagent in cefuroxime (B34974) synthesis is another example of a greener process, as it generates non-toxic by-products. gssrr.org

Future Research Directions and Emerging Trends in 7 Amino 3 Cephem 4 Carboxylic Acid Chemistry

Development of Novel Synthetic Routes and Enhanced Efficiency

The pursuit of more efficient and economically viable synthetic routes to 7-ACA and its analogues is a central theme in current research. google.com Traditional multi-step chemical syntheses are often plagued by low yields, the use of hazardous reagents, and the generation of significant waste streams. google.com Consequently, a major thrust in the field is the development of innovative processes that are not only higher yielding but also more environmentally benign.

A significant area of advancement is the use of enzymatic and chemoenzymatic methods. For instance, the enzymatic deprotection of the phenylacetyl group from precursors using penicillin G acylase (PGA) offers a greener alternative to harsh chemical methods. This approach can lead to molar yields in the range of 75-80% and generates inorganic salts instead of toxic byproducts. Research is ongoing to improve the stability and reusability of immobilized enzymes to further enhance the cost-effectiveness of these processes.

Furthermore, novel chemical strategies are being explored to streamline the synthesis of 7-ACA derivatives. One such approach involves the preparation of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA), a key intermediate for the antibiotic cefaclor (B193732), through a process of bromination, cyclization, chlorination, and subsequent deprotection, achieving yields as high as 92.7%. google.com Another improved method for preparing 7-ACCA utilizes an iron-powder reduction, which has demonstrated a molar yield of 72.5% and is suitable for industrial-scale production. google.com

Table 1: Comparison of Synthetic Routes for 7-ACCA

| Method | Key Steps | Reported Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Iron-Powder Reduction | Reduction of a p-nitrobenzyl ester precursor using iron powder. google.com | 72.5 google.com | High yield, suitable for industrial scale. google.com | Use of metallic reagents. |

| Multi-Step Chemical Synthesis | Bromination, cyclization, chlorination, and deprotection. google.com | 92.7 google.com | High yield and purity. google.com | Multiple steps, potential for waste generation. google.com |

| Enzymatic Hydrolysis | PGA-catalyzed deprotection of a phenylacetyl group. | 75-80 | Environmentally friendly, high regioselectivity. | Enzyme stability can be a limitation. |

Advanced Derivatization Strategies for Tailored Chemical Properties

The versatility of the 7-ACA core structure allows for extensive derivatization, enabling the fine-tuning of the chemical and biological properties of the resulting cephalosporin (B10832234) antibiotics. Future research is focused on developing advanced derivatization strategies to create novel compounds with enhanced efficacy, broader spectrum of activity, and improved resistance to bacterial β-lactamases.

Modifications at the C-7 and C-3 positions of the cephem nucleus are particularly important for modulating the antibacterial profile. nih.gov The introduction of an aminothiazole group at the C-7 position, for example, has been shown to enhance activity against Gram-negative bacteria. nih.gov Research is actively exploring the introduction of novel side chains at this position to overcome emerging resistance mechanisms.

The C-3 position offers another critical handle for derivatization. The synthesis of 7-amino-3-vinyl-3-cephem-4-carboxylic acid (7-AVCA) is a key step in the production of third-generation cephalosporins like cefixime (B193813) and cefdinir (B1668824). researchgate.netscbt.com The vinyl group at this position is crucial for their oral activity and expanded spectrum. researchgate.net Future work will likely involve the introduction of other functional groups at the C-3 position to further enhance the pharmacokinetic and pharmacodynamic properties of new cephalosporins.

The development of "shape-shifting" antibiotics represents a novel and exciting frontier in derivatization. scitechdaily.com By incorporating a fluxional molecule like bullvalene, which can exist in over a million configurations, into an antibiotic structure, researchers aim to create drugs that can adapt to and overcome bacterial resistance mechanisms. scitechdaily.com This innovative approach, which can be facilitated by techniques like click chemistry, has shown promise in preclinical studies and could revolutionize the fight against drug-resistant infections. scitechdaily.com

Integration of Machine Learning and Artificial Intelligence in Synthetic Pathway Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the design of synthetic pathways for 7-ACA and its derivatives. These computational tools can analyze vast datasets of chemical reactions and predict the most efficient and cost-effective routes for synthesizing target molecules. This approach has the potential to significantly accelerate the discovery and development of new cephalosporin antibiotics.

ML algorithms can be trained to identify novel synthetic strategies by recognizing patterns in successful reaction pathways. This can lead to the discovery of non-intuitive routes that may not be apparent to human chemists. AI can also be used to optimize reaction conditions, such as temperature, solvent, and catalyst selection, to maximize yield and minimize the formation of byproducts.

While direct evidence of widespread ML and AI application specifically for 7-ACA synthesis is still emerging, the broader field of chemical synthesis is rapidly adopting these technologies. The principles of rational drug design, which have been enhanced by computational methods, are being applied to the development of novel antibiotics. nih.gov For instance, computational modeling can help in designing molecules with specific binding affinities for bacterial targets while minimizing off-target effects. The future will likely see a greater synergy between computational predictions and experimental validation in the synthesis of 7-ACA-based drugs.

Sustainable Manufacturing Processes and Waste Minimization in Industrial Production

The pharmaceutical industry is under increasing pressure to adopt more sustainable manufacturing practices. For 7-ACA production, this translates to a focus on "green chemistry" principles, including the use of renewable feedstocks, the reduction of hazardous waste, and the development of energy-efficient processes.

A key area of progress is the shift from traditional chemical synthesis to biocatalytic and enzymatic methods. As mentioned earlier, the use of enzymes like penicillin G acylase can significantly reduce the environmental impact of 7-ACA production by replacing toxic chemical reagents and solvents with milder, water-based systems. This not only minimizes waste but also improves the safety profile of the manufacturing process.

Process optimization is another critical aspect of sustainable manufacturing. The development of one-pot syntheses and continuous flow methodologies can reduce reaction times, energy consumption, and the need for intermediate purification steps, all of which contribute to a smaller environmental footprint. innospk.com For example, a novel process for synthesizing 7-amino-3-nor-cephem-4-carboxylic acid (7-ANCA), an important intermediate, has been developed that is easy to operate, has fewer reaction steps, and is suitable for industrial production with a molar yield of 54% or more. google.com

Furthermore, there is a growing emphasis on the lifecycle assessment of pharmaceutical manufacturing processes. This involves evaluating the environmental impact of a product from raw material sourcing to final disposal. By considering the entire lifecycle, companies can identify opportunities to reduce waste and improve sustainability at every stage of production. The development of methods to reduce impurities, such as the depletion of 7-amino-3-methylcephalosporanic acid (7-ADCA) during the synthesis of 7-AVCA, also contributes to waste minimization by avoiding additional purification steps. google.com

Exploration of New Chemical Transformations and Reactivity Patterns within the Cephem Core

The inherent reactivity of the β-lactam ring and the dihydrothiazine ring system of the cephem core provides a rich playground for exploring new chemical transformations. Understanding the fundamental reactivity patterns of the cephem nucleus is crucial for developing novel derivatization strategies and for designing more stable and effective antibiotics.

The unique enamine resonance within the dihydrothiazine ring influences the chemical reactivity of the cephem core, particularly the ability of moieties at the C-3 position to act as leaving groups upon ring opening. nih.gov This property is fundamental to the mechanism of action of many cephalosporins. Future research will likely delve deeper into harnessing this reactivity for the controlled introduction of new functionalities.

Recent advancements in synthetic chemistry are enabling novel transformations of complex molecules. For example, the development of a one-atom chemical reaction using a single carbon atom equivalent to form four chemical bonds in one step could be applied to modify the cephem core in unprecedented ways. asiaresearchnews.com Such a transformation could fundamentally alter the chemical nature of the molecule and lead to the discovery of new biological activities. asiaresearchnews.com

The exploration of sulfur chemistry within the cephem core also presents opportunities for innovation. The sulfur atom at position 1 can be oxidized to sulfoxides or sulfones, which can modulate the biological activity of the molecule. researchgate.net Research into the asymmetric synthesis of chiral sulfur-containing compounds is an active area, and these methods could be applied to create novel cephem derivatives with unique stereochemical properties and potentially improved therapeutic profiles. researchgate.net

Q & A

Basic: What are the common synthetic routes for 7-Amino-3-cephem-4-carboxylic acid?

Answer: The compound is synthesized via enzymatic or chemical coupling of precursor molecules. A validated method involves reacting this compound with 2-(2-aminothiazol-4-yl)-2-(Z)-methoxyiminoacetic acid S-benzthiazolyl thioester, followed by sodium 2-ethylhexanoate treatment to achieve cephalosporin derivatives like ceftizoxime (yield: 87.4%) . Key steps include:

- Reagent selection : Use of β-lactamase-stable intermediates to preserve the cephem core.

- Purification : Crystallization under controlled pH (4.5–5.0) to isolate the carboxylic acid form.

- Quality control : HPLC with UV detection (λ = 254 nm) to confirm purity .

Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?

Answer: By-product formation (e.g., Δ³-cephem isomers or degraded β-lactam rings) is mitigated through:

- Temperature modulation : Maintaining reaction temperatures below 25°C to prevent epimerization .

- Solvent optimization : Using polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in coupling reactions .

- Real-time monitoring : LC-MS to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic methods are used to characterize this compound?

Answer: Key techniques include:

- NMR : H and C NMR (DMSO-d₆) to confirm the bicyclic β-lactam structure (e.g., δ 5.1 ppm for H-6 and H-7 protons) .

- IR spectroscopy : Peaks at 1775 cm⁻¹ (β-lactam C=O) and 1660 cm⁻¹ (carboxylic acid C=O) .

- Mass spectrometry : ESI-MS (m/z 201.05 [M+H]⁺) to verify molecular weight .

Advanced: How can discrepancies in NMR data be resolved when analyzing stereoisomers?

Answer: Discrepancies arise from stereochemical variations (e.g., 6R,7R vs. 6S,7S configurations). Resolution strategies:

- Chiral shift reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .

- X-ray crystallography : Determines absolute configuration via heavy-atom derivatization (e.g., selenomethionine analogs) .

- Computational modeling : DFT-based chemical shift predictions (using Gaussian09) cross-validated with experimental data .

Basic: How is this compound utilized in cephalosporin antibiotic synthesis?

Answer: The compound serves as a core scaffold for β-lactam antibiotics. For example:

- Ceftizoxime synthesis : The carboxylic acid group reacts with thiazole-based side chains to form active pharmaceutical ingredients (APIs) .

- Derivatization : Acylation at the 7-amino position introduces side chains that enhance Gram-negative bacterial targeting .

Advanced: What strategies enhance antibacterial activity of derivatives based on this scaffold?

Answer: Structural modifications address resistance mechanisms (e.g., β-lactamase hydrolysis):

- Side-chain engineering : Bulky groups (e.g., 2-aminothiazol-4-yl) reduce enzyme binding .

- C-3’ substitutions : Introducing heterocycles (e.g., triazoles) improves membrane permeability .

- Prodrug approaches : Phosphonate esters increase oral bioavailability .

Basic: What computational tools identify biochemical reactions involving this compound?

Answer: Tools like RxnFinder use SMILES strings (e.g., NC1C(=O)N2C1SCC=C2C(=O)O) to search reaction databases, retrieving 13+ reactions (e.g., R03062) . VNP maps substructure-based drug networks, linking the compound to 30+ drugs and 6+ targets .

Advanced: How can molecular docking predict bioactivity of derivatives?

Answer: Integrate AutoDock Vina with experimental

- Target selection : Penicillin-binding proteins (PBPs) are prioritized based on VNP network mappings .

- Docking parameters : Grid boxes centered on active sites (e.g., PBP3: 25 ų) with Lamarckian GA algorithms .

- Validation : Compare docking scores (ΔG) with MIC values from broth microdilution assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。